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molecular formula C7H10N2 B1311736 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine CAS No. 34167-66-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Cat. No. B1311736
M. Wt: 122.17 g/mol
InChI Key: PPRGXYWEHFENBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07718801B2

Procedure details

1.5 g of 2-piperidone was dissolved in 75 mL of mesitylene, 248 μL of titanium tetrachloride was added thereto, and heated at 140° C. A solution obtained by dissolving 4.02 g of aminoacetoaldehyde diethyl acetal to 45 mL of mesitylene was prepared, and was added dropwise to the previous mesitylene solution over 3 hours. The mixture was stirred at 140° C. for 70 hours, then cooled back to room temperature, and was extracted with a 2N aqueous solution of hydrochloric acid. The obtained aqueous layer was basified with a 5N aqueous solution of sodium hydroxide, and then was extracted with chloroform. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The insolubles were filtered, the filtrate was concentrated under reduced pressure, and then the purification was carried out by distillation under reduced pressure (3 mmHg, 120° C.), to obtain 375 mg of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-1] as a pale yellow oily product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
248 μL
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.C(O[CH:11](OCC)[CH2:12][NH2:13])C>C1(C)C=C(C)C=C(C)C=1.[Ti](Cl)(Cl)(Cl)Cl>[N:13]1[CH:12]=[CH:11][N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][C:2]=12

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Three
Name
Quantity
248 μL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 140° C. for 70 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution obtained
CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled back to room temperature
EXTRACTION
Type
EXTRACTION
Details
was extracted with a 2N aqueous solution of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the purification
DISTILLATION
Type
DISTILLATION
Details
was carried out by distillation under reduced pressure (3 mmHg, 120° C.)

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
N=1C=CN2C1CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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